Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate
Description
Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate is a benzoate ester derivative featuring a sulfinyl (-S(O)-) group and an isopropyl substituent on the benzene ring.
Properties
CAS No. |
919089-29-5 |
|---|---|
Molecular Formula |
C17H18O3S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
methyl 2-(4-propan-2-ylphenyl)sulfinylbenzoate |
InChI |
InChI=1S/C17H18O3S/c1-12(2)13-8-10-14(11-9-13)21(19)16-7-5-4-6-15(16)17(18)20-3/h4-12H,1-3H3 |
InChI Key |
YTHQQDZMLUBTBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate typically involves the following steps:
Formation of the Sulfinyl Group: The sulfinyl group is introduced through the oxidation of a sulfide precursor. Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Esterification: The benzoate ester is formed by reacting the sulfinyl compound with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Oxidation: Using a continuous flow reactor, the sulfide precursor is oxidized to the sulfoxide.
Continuous Esterification: The resulting sulfoxide is continuously reacted with methanol in the presence of an acid catalyst to form the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfoxides and sulfones.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfinyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate involves its interaction with molecular targets through its sulfinyl group. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can modulate various biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
Key Observations :
- Sulfinyl vs. Carbonyl/Sulfonyl : The sulfinyl group in the target compound is less electron-withdrawing than carbonyl or trifluoroacetyl groups (e.g., in C1 or 9a) but more polar than alkyl or aryl substituents, influencing solubility and reactivity .
- Isopropyl vs. Halogenated/Aromatic Groups: The isopropyl group may enhance lipophilicity compared to halogenated analogs (e.g., C2) but reduce stacking interactions seen in quinoline derivatives .
Comparison :
- The target compound’s synthesis may require milder oxidation conditions (e.g., H₂O₂ or meta-chloroperbenzoic acid) compared to high-temperature coupling steps for C1–C7 .
- Unlike halogenated analogs (C2–C4), the absence of heavy atoms (Br, Cl) simplifies purification but may reduce crystallinity .
Physicochemical and Spectroscopic Properties
NMR Signatures :
Mass Spectrometry :
- Target compound’s HRMS would show a molecular ion peak at m/z ~292.37 (C₁₇H₁₆O₃S⁺), with fragmentation at the sulfinyl and ester linkages.
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